molecular formula C24H16F3N3OS B11414694 3-(4-methoxyphenyl)-1-phenyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

3-(4-methoxyphenyl)-1-phenyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11414694
M. Wt: 451.5 g/mol
InChI Key: IAQDOVMVVWRZIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-1-phenyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-phenyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. Common starting materials include substituted anilines, thiophenes, and trifluoromethylated compounds. The key steps may involve:

    Cyclization reactions: to form the pyrazolo[3,4-b]pyridine core.

    Substitution reactions: to introduce the methoxyphenyl, phenyl, and thiophen-2-yl groups.

    Trifluoromethylation: to add the trifluoromethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: May interact with certain biological receptors.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Possible applications in treating diseases such as cancer or inflammation.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-phenyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine would depend on its specific biological target. Generally, it may involve:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Modulating signaling pathways: Affecting cellular processes such as proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine derivatives: Other compounds in this family with different substituents.

    Trifluoromethylated compounds: Compounds with similar trifluoromethyl groups.

Uniqueness

The unique combination of the methoxyphenyl, phenyl, thiophen-2-yl, and trifluoromethyl groups in 3-(4-methoxyphenyl)-1-phenyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H16F3N3OS

Molecular Weight

451.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-phenyl-6-thiophen-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C24H16F3N3OS/c1-31-17-11-9-15(10-12-17)22-21-18(24(25,26)27)14-19(20-8-5-13-32-20)28-23(21)30(29-22)16-6-3-2-4-7-16/h2-14H,1H3

InChI Key

IAQDOVMVVWRZIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C3=C2C(=CC(=N3)C4=CC=CS4)C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.